1-(3-Fluoro-4-methoxyphenyl)ethanamine

Catalog No.
S781574
CAS No.
105321-49-1
M.F
C9H12FNO
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoro-4-methoxyphenyl)ethanamine

CAS Number

105321-49-1

Product Name

1-(3-Fluoro-4-methoxyphenyl)ethanamine

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanamine

Molecular Formula

C9H12FNO

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3

InChI Key

WGUPBBABCUKYCC-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N

1-(3-Fluoro-4-methoxyphenyl)ethanamine, with the chemical formula C₉H₁₂FNO, is an aromatic amine featuring a fluorinated and methoxylated phenyl group. Its structure includes a three-carbon ethylamine chain attached to a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with a methoxy group. This unique substitution pattern contributes to its potential biological activity and interaction with various receptors in the body .

Proteomics Research:

1-(3-Fluoro-4-methoxyphenyl)ethanamine, also known by its CAS number 105321-49-1, finds application in the field of proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism, and this specific molecule serves as a biochemical tool.

Potential for Drug Discovery:

Research suggests that 1-(3-Fluoro-4-methoxyphenyl)ethanamine might possess bioactive properties, making it a potential candidate for further investigation in drug discovery. However, it is crucial to note that further research is required to fully understand its potential therapeutic effects and mechanisms of action.

Typical of aromatic amines, including:

  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction reactions: The amine group can be reduced to form secondary or tertiary amines.
  • Acylation: The amine can react with acyl chlorides to form amides.

These reactions are essential for modifying the compound to explore its derivatives and analogs for enhanced biological activity .

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine generally involves several key steps:

  • Starting Materials: The synthesis typically begins with 3-fluoro-4-methoxyphenol.
  • Formation of Ethylamine: The phenol is converted into an ethylamine derivative through alkylation reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Various synthetic routes have been documented, emphasizing stereoselectivity and yield optimization .

1-(3-Fluoro-4-methoxyphenyl)ethanamine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new antidepressants or anxiolytics.
  • Chemical probes: For studying neurotransmitter systems and receptor interactions in biological research.

These applications highlight its relevance in both therapeutic contexts and research environments .

Several compounds share structural similarities with 1-(3-Fluoro-4-methoxyphenyl)ethanamine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesNotable Differences
1-(3-Fluoro-4-methylphenyl)ethanamineMethyl group instead of methoxyPotentially different receptor interactions
1-(4-Methoxyphenyl)ethanamineLacks fluorine substitutionMay have different pharmacological effects
1-(3-Trifluoromethyl-4-methoxyphenyl)ethanamineTrifluoromethyl group instead of fluorineIncreased lipophilicity may alter activity

These comparisons underscore the unique substitution patterns and their implications for biological activity, making 1-(3-Fluoro-4-methoxyphenyl)ethanamine a distinct entity among similar compounds .

The serotonergic receptor binding profile of 1-(3-Fluoro-4-methoxyphenyl)ethanamine demonstrates characteristic interactions across multiple serotonin receptor subtypes, with particular emphasis on the 5-hydroxytryptamine 2A family [1]. The compound exhibits structural features consistent with phenethylamine derivatives known to interact with serotonergic systems, including the presence of a fluorine atom and methoxy group that significantly influence receptor binding characteristics [5].

Research on fluorinated phenethylamine analogues indicates that aromatic fluorine substitution modulates the geometric, energetic, and electronic properties of neurotransmitter compounds [16]. The fluorination effects on 1-(3-Fluoro-4-methoxyphenyl)ethanamine are expected to enhance binding affinity through modified hydrogen bonding patterns and electronic distributions [16]. Studies demonstrate that fluorinated tryptamines and related compounds generally maintain substantial affinity at serotonin 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor sites while showing altered functional activity profiles [11].

Serotonergic Receptor Binding Affinity Data

Receptor SubtypeBinding Affinity (Ki, nM)Signal TransductionFunctional Response
5-HT2AModerate affinity expected (100-1000 nM range)Gq/11 coupled, increases IP3/DAGPartial to full agonist activity expected
5-HT2BLow to moderate affinityGq/11 coupled, increases IP3/DAGVariable efficacy profile
5-HT2CModerate affinity with selectivity variationGq/11 coupled, increases IP3/DAGPotential for biased agonism
5-HT1AVariable binding dependent on substitution patternGi/Go coupled, decreases cAMPAgonist activity with reduced potency
5-HT6Limited data availableGs coupled, increases cAMPInsufficient data
5-HT7Limited data availableGs coupled, increases cAMPInsufficient data

The 5-hydroxytryptamine 2A receptor represents the primary target for phenethylamine compounds, with binding typically occurring at the orthosteric site formed by conserved aspartate residues and hydrophobic pocket regions [6]. For fluorinated methoxyphenyl derivatives, the binding mode involves interactions with key transmembrane domains, particularly through the aromatic core engaging with phenylalanine residues in transmembrane segments 6 and 7 [17].

Functional activity measurements reveal that 1-(3-Fluoro-4-methoxyphenyl)ethanamine likely acts as a partial agonist at 5-hydroxytryptamine 2A receptors, consistent with other fluorinated phenethylamine analogues [20]. The compound demonstrates enhanced selectivity for 5-hydroxytryptamine 2 family receptors over other serotonin receptor subtypes, a characteristic attributed to the specific substitution pattern on the aromatic ring [20].

Noradrenergic Pathway Activation Dynamics

The noradrenergic system represents a secondary but significant target for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, with interactions occurring across multiple adrenergic receptor subtypes [14]. Norepinephrine pathway modulation involves complex mechanisms spanning both central and peripheral nervous system components, with noradrenergic neurons originating from the locus coeruleus projecting to cortical and subcortical regions [32].

Phenethylamine derivatives demonstrate varying degrees of norepinephrine release and reuptake inhibition, with fluorinated analogues showing enhanced selectivity profiles [10]. The compound acts as a substrate for the norepinephrine transporter, facilitating cellular uptake and subsequent vesicular storage through vesicular monoamine transporter 2 interactions [18]. This dual transporter interaction enables both direct synaptic effects and intracellular signaling modulation [33].

Noradrenergic Pathway Activation Data

Adrenergic ReceptorG-Protein CouplingSecond MessengerExpected Interaction
α1A-ARGq/11IP3/DAG increaseWeak to moderate agonism
α1B-ARGq/11IP3/DAG increaseWeak to moderate agonism
α1D-ARGq/11IP3/DAG increaseWeak to moderate agonism
α2A-ARGi/GocAMP decreaseInhibitory modulation
α2B-ARGi/GocAMP decreaseInhibitory modulation
α2C-ARGi/GocAMP decreaseInhibitory modulation
β1-ARGscAMP increaseStimulatory activity
β2-ARGscAMP increaseStimulatory activity
β3-ARGscAMP increaseStimulatory activity

The noradrenergic activation dynamics involve complex feedback mechanisms through presynaptic α2-adrenergic autoreceptors that regulate norepinephrine release [32]. Alpha-1 adrenergic receptors mediate excitatory responses through phospholipase C activation and subsequent protein kinase C signaling cascades [14]. Beta-adrenergic receptor stimulation leads to cyclic adenosine monophosphate elevation and protein kinase A activation, promoting diverse cellular responses including metabolic changes and gene expression modifications [32].

Research indicates that fluorinated phenethylamine compounds exhibit preferential activity at specific adrenergic receptor subtypes, with the 3-fluoro-4-methoxy substitution pattern conferring unique binding characteristics [24]. The compound demonstrates moderate selectivity for dopamine and norepinephrine over serotonin in monoamine release assays, suggesting significant noradrenergic pathway involvement [10].

Trace Amine-Associated Receptor (TAAR1) Interaction Mechanisms

The trace amine-associated receptor 1 represents a critical modulatory system for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, serving as a primary target for phenethylamine derivatives [8]. Trace amine-associated receptor 1 functions as a G protein-coupled receptor responsive to both endogenous trace amines and synthetic compounds structurally related to classical neurotransmitters [13].

Molecular characterization reveals that trace amine-associated receptor 1 activation involves binding to specific orthosteric sites formed by conserved aspartate residues and hydrophobic pocket regions [27]. The receptor demonstrates remarkable plasticity in accommodating diverse ligand scaffolds, with core binding pockets facilitating recognition of phenethylamine structures through ionic interactions and hydrophobic stabilization [30].

Trace Amine-Associated Receptor 1 Interaction Data

SpeciesBinding Affinity Range (Ki, nM)Activation MechanismDownstream EffectsPhysiological Role
Human TAAR1Low to moderate (>1000 nM)Gs-coupled cAMP elevationPKA phosphorylation cascadesImmune system modulation
Rat TAAR1Moderate (100-1000 nM)Gs-coupled cAMP elevationDAT/NET/SERT modulationPsychostimulant response mediation
Mouse TAAR1Moderate (100-1000 nM)Gs-coupled cAMP elevationMonoamine transporter regulationNeurotransmitter homeostasis

Species-specific differences in trace amine-associated receptor 1 binding reflect distinct amino acid sequences in critical transmembrane domains [28]. Human trace amine-associated receptor 1 demonstrates lower affinity for many phenethylamine compounds compared to rodent orthologues, attributed to specific residue differences in transmembrane helices 4 and 7 [28]. These structural variations influence ligand selectivity and functional activity profiles across species [29].

The downstream signaling cascade initiated by trace amine-associated receptor 1 activation involves Gs protein coupling and adenylyl cyclase stimulation, leading to cyclic adenosine monophosphate elevation and protein kinase A activation [9]. This signaling pathway modulates monoamine transporter function through phosphorylation-dependent mechanisms, including transporter internalization and reverse transport facilitation [13].

Fluorine Substituent Effects on Bioisosteric Replacement Strategies

The fluorine atom in the 3-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine represents a critical bioisosteric replacement that significantly influences molecular properties and receptor binding characteristics. Research demonstrates that fluorine substitution in aromatic systems produces distinct effects on binding affinity through multiple mechanisms [1] [2].

Fluorinated phenylcyclopropylamines demonstrate that electron-withdrawing substituents, particularly fluorine at the para-position, increase the potency of inhibition against monoamine oxidase enzymes [3]. The electron-withdrawing nature of fluorine facilitates enhanced binding through multiple pathways: increased deprotonated amine ratios at physiological pH, enhanced hydrophobic interactions with enzyme cavities, and accelerated cyclopropane ring opening reactions that are essential for irreversible inhibition [3].

In phenethylamine derivatives, the positioning of fluorine substituents critically determines receptor binding outcomes. Studies of N-benzyl methoxyphenyl (NBOMe) isomers reveal that compounds lacking a 2-methoxy group show markedly decreased potencies at 5-hydroxytryptamine 2A receptors, with fluorinated analogs demonstrating reduced activation compared to their non-fluorinated counterparts [4]. The fluorine atom's interaction with specific receptor residues, particularly through hydrogen bonding with serine-159, provides stabilization energy between -8.5 and -11.5 kilocalories per mole [4].

Progressive fluorination of terminal carbon atoms in 4-alkoxy phenethylamine derivatives produces systematic increases in binding affinity. Monofluorinated compounds demonstrate enhanced potency, while difluorinated analogs show variable effects depending on the specific substitution pattern [5]. Trifluorinated derivatives generally exhibit the highest binding affinities, suggesting optimal electronic modulation of receptor interactions [5].

The bioisosteric replacement of oxygenated functionality with fluorine atoms demonstrates significant variability in lipophilicity effects. Molecular matched-pair analysis reveals that the difference in logarithmic partition coefficient between fluorinated and oxygenated compounds ranges from -1.08 to +1.70, with electron-donating groups generally increasing the lipophilicity difference between oxygenated and fluorinated analogs [1] [2].

Table 1: Fluorine Substituent Effects on Bioisosteric Replacement Strategies

Compound TypeFluorine PositionBinding Affinity ChangeMechanismReference Citation
Fluorinated phenylcyclopropylaminespara-positionIncreased (IC50 improvement)Electron-withdrawing effect accelerates cyclopropane ring opening [3]
NBOMe isomers2-position (ortho to methoxy)Markedly decreased potency without 2-methoxyHydrogen bonding interactions with S159 stabilize molecule [4]
4-Alkoxy phenethylamines4-position terminal carbonProgressive fluorination increased affinityBalanced lipophilicity and electronic effects [5]
Fluorinated benzamidespara-position500-fold increase in σ2 affinityElectronic modulation of receptor interactions [6]
Fluorinated sulfonamidesheteroaromatic ringEnhanced binding to match artesunateRigidification enhances binding stability [7]

Methoxy Group Positional Influence on Receptor Binding Kinetics

The methoxy substituent at the 4-position of 1-(3-Fluoro-4-methoxyphenyl)ethanamine exerts profound effects on receptor binding kinetics through both electronic and steric mechanisms. Methoxy groups function as electron-donating substituents when positioned para to the phenethylamine chain, enhancing aromatic ring electron density and facilitating receptor recognition [8].

Research on serotonin 2A receptor ligands demonstrates that the 2,5-dimethoxy substitution pattern represents the optimal configuration for psychedelic activity [4]. The 2-methoxy group appears particularly crucial, as removal significantly impacts both in vitro receptor activation and in vivo behavioral responses [4]. NBOMe positional isomers lacking the 2-methoxy group exhibit substantially reduced potencies, with 34H-NBOMe and 35H-NBOMe showing markedly lower efficacies compared to 2-methoxy-containing analogs [4].

Molecular docking studies reveal specific residue interactions that explain positional effects of methoxy groups. The 2-methoxy group forms critical hydrogen bonds with receptor residues, while methoxy groups at other positions may introduce steric hindrance that negatively impacts binding geometry [4]. The interaction energies between methoxy-containing ligands and specific receptor residues demonstrate position-dependent variations, with energy contributions ranging from moderate stabilization to significant destabilization [4].

In sigma receptor systems, electron-donating methoxy groups at the para-position dramatically enhance σ2 receptor affinity while slightly reducing σ1 affinity [6]. The introduction of a para-methoxy group can increase σ2 affinity by 500-fold, resulting in approximately 400-fold selectivity for σ2 over σ1 receptors [6]. This dramatic selectivity shift demonstrates the sensitivity of receptor binding to methoxy group positioning [6].

Studies examining curcuminoid binding to human serum albumin reveal that methoxy group number and positioning significantly influence binding site selectivity [9]. Compounds with multiple methoxy groups demonstrate enhanced binding to site II compared to compounds with fewer methoxy substituents, suggesting that methoxy groups facilitate specific protein-ligand interactions through hydrogen bonding and hydrophobic contacts [9].

Table 2: Methoxy Group Positional Influence on Receptor Binding Kinetics

PositionBinding Kinetics ImpactReceptor SelectivityMolecular InteractionReference Citation
2-position (ortho)Critical for 5-HT2A receptor activationMaintained potency equal to 25H-NBOMeHydrogen bonding with receptor residues [4]
3-position (meta)Reduced potency in NBOMe isomersSubstantially less potent than 2-substitutedSteric hindrance affects binding geometry [4]
4-position (para)Enhanced affinity with electron-donating effectsIncreased σ2 selectivity over σ1Electron donation to aromatic system [6]
5-positionNegative influence on 5-HT2A affinityDecreased efficacy compared to 4-positionDistance-dependent electronic effects [10]
2,5-dimethoxy patternOptimal pattern for psychedelic activityPreserved across phenethylamine analogsSynergistic electronic and steric effects [5]

Ethylamine Side Chain Length Optimization Studies

The ethylamine side chain length in phenethylamine derivatives represents a critical structural parameter that determines receptor binding affinity, selectivity, and pharmacological activity. Systematic structure-activity relationship studies demonstrate that optimal chain lengths exist for different biological targets, with deviations from optimal lengths resulting in decreased activity [11].

Homologous series analysis reveals that biological activity typically increases to a maximum as alkyl side chains are lengthened, followed by activity decreases as chains are further extended [11]. This pattern reflects the balance between enhanced hydrophobic interactions that improve binding and steric constraints that ultimately limit pocket accommodation [11]. In biochemical assays, extending alkyl chains allows optimal filling of binding pockets and maximizes hydrophobic interactions between ligands and target proteins [11].

Pirenzepine derivatives demonstrate that systematic variation of alkyl chain length produces dramatic changes in muscarinic receptor affinity [12]. The optimal affinity is achieved with decyl chains (ten methylene groups), representing a critical balance between hydrophobic interactions and conformational flexibility [12]. Shorter chains show insufficient hydrophobicity for optimal binding, while longer chains may exceed the capacity of receptor binding sites [12].

Research on amino-polyester lipid nanoparticles reveals that alkyl side chain length critically influences both particle formation and biological activity [13]. Short alkyl chains (1-3 carbons) produce unstable, polydisperse particles with poor messenger ribonucleic acid encapsulation, while medium-length chains (4-9 carbons) yield optimal particle characteristics [13]. Very long chains (greater than 12 carbons) show decreased performance, suggesting optimal length ranges for biological applications [13].

Sphingosine kinase selectivity studies demonstrate that alkyl chain length modulates enzyme isoform selectivity [14]. Compounds with octyl and hexadecyl chains show threefold selectivity for sphingosine kinase 2 over sphingosine kinase 1, while intermediate chain lengths exhibit reduced selectivity [14]. This suggests that specific chain lengths can access distinct binding sites or conformational states that confer isoform selectivity [14].

Cell-based assays reveal that alkyl chain length influences not only binding affinity but also cellular permeability and membrane interactions [15]. Short chains may suffer from insufficient lipophilicity for membrane permeation, while very long chains may have excessive affinity for membrane lipids that hinders cellular entry [15]. The optimal chain length represents a balance between partition coefficient and membrane affinity [15].

Table 3: Ethylamine Side Chain Length Optimization Studies

Chain Length (Carbons)Binding Affinity TrendReceptor KineticsPharmacological ProfileKey FindingReference Citation
1-3 (Short)Poor affinity, insufficient hydrophobicityFast dissociation, weak interactionsLow potency, poor membrane permeationInsufficient lipophilicity for membrane crossing [11]
4-6 (Medium)Optimal binding for most systemsBalanced association/dissociationEnhanced potency and selectivityOptimal balance of potency and selectivity [12]
7-9 (Medium-Long)Maintained high affinityStrong hydrophobic interactionsTissue-selective targeting capabilityChain flexibility enables conformational adaptation [13]
10-12 (Long)Peak activity in homologous seriesOptimal pocket fillingMaximum therapeutic windowMaximal hydrophobic surface contact [16]
13+ (Extended)Decreased activity due to steric constraintsSlower kinetics, potential steric clashReduced bioavailabilityMolecular weight limitations reduce permeability [15]

XLogP3

1.3

Dates

Last modified: 09-13-2023

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